molecular formula C22H26O5 B13861410 21-Dehydro-16alpha-methyl-11-oxo Prednisolone

21-Dehydro-16alpha-methyl-11-oxo Prednisolone

Cat. No.: B13861410
M. Wt: 370.4 g/mol
InChI Key: VOGAAQCXMFPFJO-VUOZLLHNSA-N
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Description

21-Dehydro-16alpha-methyl-11-oxo Prednisolone is a synthetic glucocorticoid and a derivative of cortisol. It is an impurity of Prednisolone, which is widely used to treat various inflammatory and autoimmune conditions.

Chemical Reactions Analysis

21-Dehydro-16alpha-methyl-11-oxo Prednisolone, like other glucocorticoids, can undergo various chemical reactions:

    Oxidation: This compound can be oxidized to form different metabolites.

    Reduction: It can be reduced to form other derivatives.

    Substitution: Various substitution reactions can occur, especially at the hydroxyl and keto groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically other glucocorticoid derivatives.

Scientific Research Applications

21-Dehydro-16alpha-methyl-11-oxo Prednisolone has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and reactions of glucocorticoids.

    Biology: It is used in biological research to study the effects of glucocorticoids on cellular processes.

    Medicine: It is studied for its potential therapeutic effects and as a model compound to understand the pharmacokinetics and pharmacodynamics of glucocorticoids.

    Industry: It is used in the pharmaceutical industry for quality control and to ensure the purity of Prednisolone products.

Mechanism of Action

The mechanism of action of 21-Dehydro-16alpha-methyl-11-oxo Prednisolone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate gene expression. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines and other mediators .

Comparison with Similar Compounds

21-Dehydro-16alpha-methyl-11-oxo Prednisolone is similar to other glucocorticoids like Prednisolone, Prednisone, and Methylprednisolone. it is unique in its specific structure and the presence of the 21-dehydro and 16alpha-methyl groups, which may influence its pharmacological properties.

Similar Compounds

  • Prednisolone
  • Prednisone
  • Methylprednisolone
  • Hydrocortisone

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

2-[(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde

InChI

InChI=1S/C22H26O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,11-12,15-16,19,27H,4-5,8,10H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1

InChI Key

VOGAAQCXMFPFJO-VUOZLLHNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)C=O)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)C=O)O)C)C

Origin of Product

United States

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